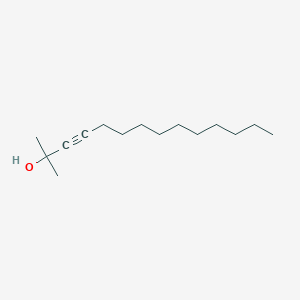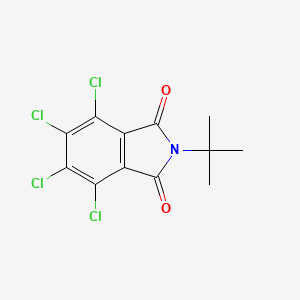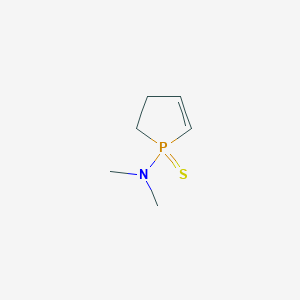![molecular formula C14H8ClN3S B14497137 6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine CAS No. 64730-37-6](/img/structure/B14497137.png)
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Méthodes De Préparation
The synthesis of 6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and isothiocyanate under controlled conditions. Industrial production methods often utilize solvent- and catalyst-free synthesis to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are prevalent, often using halogenating agents.
Major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which are valuable in medicinal chemistry .
Applications De Recherche Scientifique
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study protein-ligand interactions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity. The pathways involved often include inhibition of specific enzymes critical for the survival of pathogens like Mycobacterium tuberculosis .
Comparaison Avec Des Composés Similaires
6-Chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
Propriétés
Numéro CAS |
64730-37-6 |
|---|---|
Formule moléculaire |
C14H8ClN3S |
Poids moléculaire |
285.8 g/mol |
Nom IUPAC |
6-chloro-2-(4-isothiocyanatophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8ClN3S/c15-11-3-6-14-17-13(8-18(14)7-11)10-1-4-12(5-2-10)16-9-19/h1-8H |
Clé InChI |
ORLTXDCJHQGIKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(1-Methyl-1H-pyrrol-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B14497063.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)

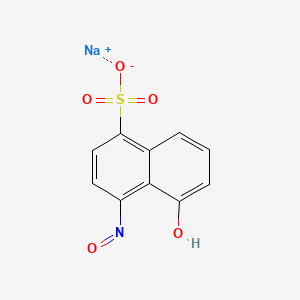
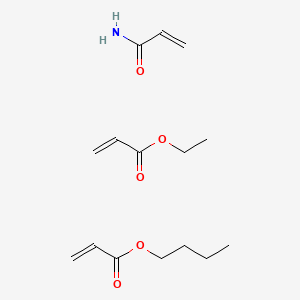


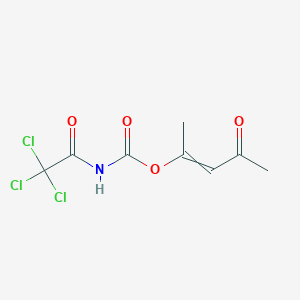
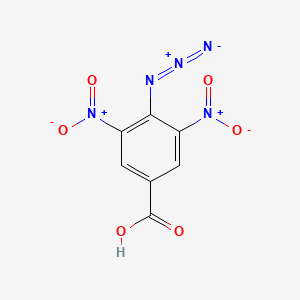
![4,9-Dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14497114.png)
